N-cyclopropyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide
Description
N-cyclopropyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide is a synthetic acetamide derivative featuring a cyclopropyl group attached to the nitrogen atom and a thiophene-2-sulfonamido substituent on the phenyl ring. Its structure combines electron-rich thiophene and sulfonamide moieties, which may enhance its binding affinity to biological targets or metal surfaces.
Properties
IUPAC Name |
N-cyclopropyl-2-[4-(thiophen-2-ylsulfonylamino)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c18-14(16-12-7-8-12)10-11-3-5-13(6-4-11)17-22(19,20)15-2-1-9-21-15/h1-6,9,12,17H,7-8,10H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVCILAXJMIGBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide typically involves the following steps:
Formation of the thiophene ring: This can be achieved through various methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Introduction of the sulfonamide group: This step involves the reaction of the thiophene derivative with a sulfonyl chloride in the presence of a base.
Attachment of the cyclopropyl group: This can be done through a cyclopropanation reaction, where a cyclopropyl halide reacts with the intermediate compound.
Formation of the final acetamide structure: This involves the reaction of the intermediate with an acylating agent to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-cyclopropyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: It could be explored for its potential as a therapeutic agent.
Industry: It may be used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit the growth of bacteria by interfering with essential enzymes. If used in materials science, its electronic properties could be exploited in the development of organic semiconductors.
Comparison with Similar Compounds
Key Observations:
Chloro and trifluoroacetamide substituents (e.g., in and ) increase electronegativity, improving corrosion inhibition efficiency in acidic environments. For example, 2-chloro-N-(4-(3-(3,4-dimethoxyphenyl)acryloyl)phenyl)acetamide exhibits 82% inhibition efficiency in 0.1 M HCl at 100 ppm . Cyclopropyl groups contribute to steric hindrance and metabolic stability, a feature shared across all cyclopropyl-containing analogs .
Synthetic Utility :
- Compounds like N-[(1S)-1-[4-(1-Chloro-2-cyclopropyl-ethyl)phenyl]ethyl]-2,2,2-trifluoro-acetamide (Patent Example 26, ) are intermediates in drug synthesis, highlighting the versatility of cyclopropyl-acetamide scaffolds in medicinal chemistry.
Functional Comparisons
Corrosion Inhibition:
While direct data for the target compound are unavailable, structurally related acetamides with chloro or seleno substituents (e.g., 2-hydroseleno-N-(4-(3-(4-nitrophenyl)acryloyl)phenyl)acetamide) demonstrate strong corrosion inhibition via adsorption on carbon steel surfaces. Inhibition efficiency correlates with electron-withdrawing groups (e.g., nitro, chloro) that stabilize inhibitor-metal interactions . The thiophene-sulfonamido group in the target compound may offer similar adsorption capabilities due to sulfur’s lone pairs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
